molecular formula C25H20ClNO5 B272133 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B272133
M. Wt: 449.9 g/mol
InChI Key: OYTDHBOHEWNELP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a critical role in the regulation of cell growth, differentiation, and survival.

Mechanism of Action

EGFR is a transmembrane receptor tyrosine kinase that is activated by ligand binding and dimerization. Upon activation, EGFR autophosphorylates on tyrosine residues, leading to the recruitment of downstream signaling molecules and the activation of various signaling pathways. 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the autophosphorylation and activation of the receptor. This results in the inhibition of downstream signaling pathways and the suppression of cell proliferation and survival.
Biochemical and Physiological Effects:
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, colon, and pancreatic cancer cells. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells, and to inhibit tumor angiogenesis and metastasis. In addition, 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. However, 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has also been shown to have off-target effects on other tyrosine kinases, such as c-Src and Abl, which may limit its therapeutic potential.

Advantages and Limitations for Lab Experiments

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has several advantages as a research tool, including its high potency and selectivity for EGFR, its well-characterized mechanism of action, and its availability as a commercial reagent. However, 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one also has some limitations, such as its off-target effects on other tyrosine kinases, its potential toxicity and side effects, and its limited solubility and stability in aqueous solutions.

Future Directions

There are several future directions for the use of 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one in scientific research. One direction is the development of new and more potent EGFR inhibitors with fewer off-target effects and better pharmacokinetic properties. Another direction is the investigation of the role of EGFR in other cellular processes and diseases, such as inflammation, wound healing, and neurodegeneration. Finally, 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one can be used in combination with other drugs or therapies to enhance their efficacy and reduce their side effects.

Synthesis Methods

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one can be synthesized by a multi-step process involving the condensation of 2-nitrobenzaldehyde with 1,3-benzodioxole-5-carboxylic acid, followed by reduction, cyclization, and acylation reactions. The final product is obtained as a white crystalline powder with a purity of over 99%.

Scientific Research Applications

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been widely used in scientific research to investigate the role of EGFR in various cellular processes and diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiation therapy. 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has also been used to study the mechanisms of drug resistance in cancer cells and to develop new therapeutic strategies.

properties

Product Name

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C25H20ClNO5

Molecular Weight

449.9 g/mol

IUPAC Name

3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-phenylethyl)indol-2-one

InChI

InChI=1S/C25H20ClNO5/c26-18-7-8-20-19(13-18)25(30,24(29)27(20)11-10-16-4-2-1-3-5-16)14-21(28)17-6-9-22-23(12-17)32-15-31-22/h1-9,12-13,30H,10-11,14-15H2

InChI Key

OYTDHBOHEWNELP-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CC3(C4=C(C=CC(=C4)Cl)N(C3=O)CCC5=CC=CC=C5)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CC3(C4=C(C=CC(=C4)Cl)N(C3=O)CCC5=CC=CC=C5)O

Origin of Product

United States

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